2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDPXUZYZAVZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline ring system. This intermediate is then reacted with benzyl cyanide under specific conditions to introduce the phenylacetonitrile group. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of isoindoline-2,3-dione derivatives.
Reduction: Formation of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Biological Activity : Methoxy and benzyl substituents in indole derivatives (e.g., compound 4h in ) enhance receptor binding affinity, whereas the nitrile group in the target compound may limit such interactions due to its electron-withdrawing nature.
- Reactivity: The acetyl chloride analog (C₁₀H₆ClNO₂) exhibits higher electrophilicity than the nitrile derivative, making it more suitable for acylation reactions .
Crystallographic and Conformational Differences
Crystallographic studies highlight distinct conformational behaviors:
- Dihedral Angles: In 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, dihedral angles between the nitrile and isoindole-dione planes are 69.0° and 77.0°, indicating a non-planar structure that may influence packing efficiency . The phenyl group in the target compound likely exacerbates this torsional strain.
- Hydrogen Bonding: Sulfanyl-containing analogs (e.g., quinazolinone derivatives in ) exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability, unlike the nitrile group, which participates weakly in such interactions.
Biological Activity
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 203.19 g/mol
- CAS Number : 23101-87-3
Antiproliferative Effects
Recent studies have indicated that compounds related to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenyacetonitrile exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have shown IC values ranging from 1.184 µM to 53.39 µM against human colon cancer cell lines (HCT116), indicating potent cytotoxic effects compared to standard treatments like cabozantinib .
| Compound | IC (µM) | Remarks |
|---|---|---|
| 3c | 1.184 ± 0.06 | High cytotoxicity |
| 3a | 9.379 ± 0.50 | Noteworthy activity |
| Cabozantinib | 16.350 ± 0.86 | Reference drug |
| 3f | 113.500 ± 6.00 | Least cytotoxic |
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c led to a significant increase in cells arrested at the G0/G1 phase, suggesting a blockage in the cell cycle progression which is critical for cancer cell proliferation .
Selectivity and Toxicity
In evaluating selectivity towards cancer cells versus normal cells, compounds such as 3c and 3e have demonstrated substantial selectivity indices (SI). Compound 3c exhibited a SI greater than 20 against colorectal cancer cells compared to WI38 normal cells, indicating its potential for therapeutic use with reduced toxicity .
Case Studies
A notable study involving a series of isoindole derivatives highlighted their potential as dual inhibitors targeting VEGFR-2 and c-Met TK pathways. These compounds not only displayed significant antiproliferative activity but also showed promise in selectively targeting cancer cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
